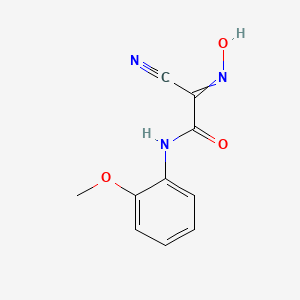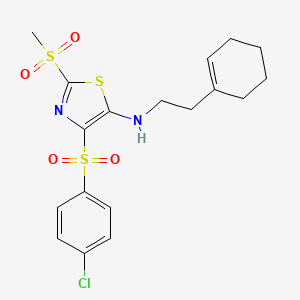
1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine
Vue d'ensemble
Description
The compound 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine is a heterocyclic compound that is part of a broader class of phthalazine derivatives. These compounds are of interest due to their potential applications in organic and medicinal chemistry. While the provided papers do not directly discuss 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine, they do provide insights into the synthesis, properties, and applications of related phthalazine derivatives.
Synthesis Analysis
The synthesis of phthalazine derivatives can be achieved through various methods. One approach involves a one-pot three-component cyclocondensation reaction using phthalhydrazide, aldehydes, and malononitrile/ethyl cyanoacetate catalyzed by InCl3 under solvent-free conditions, which is noted for its high yields and shorter reaction times . Another method includes the synthesis of 1,3-dihydropyrazolo[3,4,5-de]phthalazines from 4,7-dihalogenated benzalphthalides, with the possibility of obtaining compounds with different substituents through intermediate phthalazin-1-ones . Additionally, a four-component reaction has been developed to synthesize highly functionalized 1H-pyrazolo[1,2-b]phthalazine-1,2-dicarboxylates, involving hydrazine hydrate, dialkyl acetylenedicarboxylates, isocyanides, and various cyclic anhydrides .
Molecular Structure Analysis
The molecular structure of phthalazine derivatives is characterized by the presence of the phthalazine moiety fused with other heterocyclic rings such as pyrazole. The structure of these compounds has been elucidated using various spectroscopic techniques, including IR, 1H NMR, and MS . The structural diversity of these compounds allows for the synthesis of a wide range of derivatives with different substituents, which can significantly affect their chemical and physical properties.
Chemical Reactions Analysis
Phthalazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea involves an ANRORC rearrangement followed by N-formylation, leading to the formation of complex structures . Moreover, the combination of click chemistry with multicomponent reactions has been employed to synthesize triazolylmethyl-substituted phthalazine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazine derivatives are influenced by their molecular structure. For example, the fluorescence characteristics of rare earth complexes of 1,4-bis(3,5-dimethyl-1H-pyrazol-1-yl)phthalazine have been studied, showing that these properties can vary significantly in different solvents . The solvent-free synthesis methods developed for these compounds also highlight their stability and potential for environmentally benign applications .
Applications De Recherche Scientifique
Antidepressant Activities
1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine and its derivatives have shown potential in antidepressant activities. Studies using mice have indicated that certain derivatives, such as R 121919 and DMP 696, significantly decreased immobility time in the tail suspension test, indicating antidepressant-like effects without impairing general locomotor activity. These findings support the theory that nonpeptidic CRF1 receptor antagonists, which include certain derivatives of 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine, may possess antidepressant-like activity and represent a novel pharmacotherapeutic strategy in the treatment of depression (Nielsen, Carey, & Gold, 2004).
Synthesis and Chemical Structure Analysis
A series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized, and their structures were characterized by various methods including IR, 1H NMR, 13C NMR, Mass, and elemental analyses. The compounds were evaluated for antidepressant and neurotoxicity screening, suggesting the potential therapeutic use of these structures in medical applications (Mathew, Suresh, & Anbazhagan, 2014).
Metabolic Studies
S-triazolo[3,4-a]phthalazine (Tri-P), when orally administered in rats, resulted in a more lipophilic metabolite identified as 7-methylthio Tri-P. This study indicated the role of the liver in metabolic reactions of Tri-P to its 7-methylthio conjugate in rats, demonstrating the importance of understanding the metabolic pathways for optimizing drug efficacy and safety (Imamura et al., 2003).
Quinoxaline Compounds
Quinoxaline and its analogs, chemically related to 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine, are used as dyes, pharmaceuticals, and antibiotics. They have been explored for their antitumoral properties and as catalysts' ligands in various applications. This highlights the chemical versatility and the range of applications of compounds related to 1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine (Pareek & Kishor, 2015).
Propriétés
IUPAC Name |
1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4/c1-8-7-9(2)18(17-8)13-11-6-4-3-5-10(11)12(14)15-16-13/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTBQDBMCZEHIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C3=CC=CC=C32)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001324691 | |
| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Chloro-4-(3,5-dimethyl-pyrazol-1-yl)-phthalazine | |
CAS RN |
957503-48-9 | |
| Record name | 1-chloro-4-(3,5-dimethylpyrazol-1-yl)phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001324691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-{[4-(Trifluoromethoxy)phenyl]carbamoyl}phenyl)acetic acid](/img/structure/B2501264.png)

![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2501267.png)




![6-(2-Fluorophenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2501275.png)


![N-(4-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2501280.png)
![N-(1-cyanopropyl)-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2501281.png)
![5-(2-furyl)-2-[(4-methylpiperidin-1-yl)acetyl]-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazole](/img/structure/B2501286.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2501287.png)